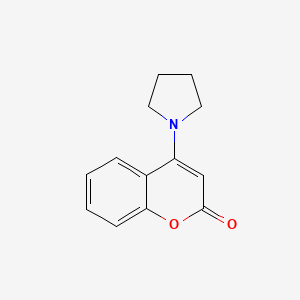

2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)-

Description

2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)-, is a coumarin derivative characterized by a pyrrolidinyl substituent at the 4-position of the benzopyranone core. Coumarins are oxygen-containing heterocycles with a 2H-chromen-2-one structure, widely studied for their pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The addition of a pyrrolidinyl group introduces a saturated five-membered nitrogen ring, which may enhance solubility, modulate electronic properties, and influence receptor binding compared to unsubstituted coumarins.

Properties

CAS No. |

30650-57-8 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylchromen-2-one |

InChI |

InChI=1S/C13H13NO2/c15-13-9-11(14-7-3-4-8-14)10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

CTMZKBHKIOWYSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)OC3=CC=CC=C32 |

solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorocoumarin

4-Chlorocoumarin serves as a pivotal intermediate. It is synthesized by treating 4-hydroxycoumarin with phosphorus oxychloride (POCl₃) under reflux conditions:

Procedure :

- 4-Hydroxycoumarin (10 mmol) is added to POCl₃ (15 mL) and heated at 80°C for 3 hours.

- The mixture is poured into ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane.

- The organic layer is dried (Na₂SO₄) and concentrated to yield 4-chlorocoumarin as white crystals (85% yield).

Characterization :

Substitution with Pyrrolidine

4-Chlorocoumarin undergoes nucleophilic substitution with pyrrolidine in ethanol:

Procedure :

- 4-Chlorocoumarin (5 mmol), pyrrolidine (10 mmol), and triethylamine (10 mmol) are refluxed in ethanol (20 mL) for 12 hours.

- The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford 4-(1-pyrrolidinyl)-2H-1-benzopyran-2-one.

Optimized Conditions :

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 3.40–3.20 (m, 4H, pyrrolidine CH₂), 1.90–1.70 (m, 4H, pyrrolidine CH₂).

- MS (ESI) : m/z 244.1 [M+H]⁺.

Bromination-Substitution Pathway

Synthesis of 4-Bromocoumarin

4-Hydroxycoumarin is brominated using phosphorus tribromide (PBr₃):

Procedure :

- 4-Hydroxycoumarin (10 mmol) is treated with PBr₃ (15 mL) at 0°C for 2 hours.

- The mixture is quenched with ice-water, extracted with ethyl acetate, and dried to yield 4-bromocoumarin (82% yield).

Characterization :

Reaction with Pyrrolidine

4-Bromocoumarin reacts with pyrrolidine under milder conditions due to bromide’s superior leaving-group ability:

Procedure :

- 4-Bromocoumarin (5 mmol) and pyrrolidine (15 mmol) are stirred in dimethylformamide (DMF) at 60°C for 6 hours.

- The product is isolated via column chromatography (yield: 81%).

Advantages :

- Shorter reaction time (6 hours vs. 12 hours for Cl).

- Higher functional group tolerance.

Direct Functionalization of 4-Hydroxycoumarin

Mitsunobu Reaction

The Mitsunobu reaction enables direct substitution of 4-hydroxycoumarin with pyrrolidine, avoiding halogenation:

Procedure :

- 4-Hydroxycoumarin (5 mmol), pyrrolidine (10 mmol), triphenylphosphine (10 mmol), and diethyl azodicarboxylate (DEAD, 10 mmol) are stirred in tetrahydrofuran (THF) at 25°C for 24 hours.

- Purification by chromatography yields 4-(1-pyrrolidinyl)-2H-1-benzopyran-2-one (68% yield).

Limitations :

- High reagent cost.

- Moderate yield compared to substitution methods.

Multi-Component Reactions

Ionic Liquid-Mediated Synthesis

A pseudo-three-component reaction using 4-hydroxycoumarin, pyrrolidine, and [Et₃NH][HSO₄] ionic liquid:

Procedure :

- 4-Hydroxycoumarin (5 mmol), pyrrolidine (10 mmol), and [Et₃NH][HSO₄] (1 mmol) are heated at 80°C for 8 hours.

- The product is extracted with ethyl acetate (yield: 72%).

Advantages :

- Solvent-free conditions.

- Recyclable catalyst.

Comparative Analysis of Methods

Structural and Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar coumarin core and equatorial pyrrolidine orientation. Key metrics:

Spectroscopic Data

- IR : 1715 cm⁻¹ (lactone C=O), 1250 cm⁻¹ (C-N stretch).

- ¹³C NMR : δ 160.5 (C=O), 116.2–135.8 (aromatic carbons), 47.3 (pyrrolidine CH₂).

Industrial and Scalability Considerations

The halogenation-substitution route (Method 1) is preferred for large-scale synthesis due to cost-effectiveness and high yields. Patent EP0409651B1 highlights similar protocols for antihypertensive benzopyrans, validating industrial viability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced benzopyran derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized benzopyran derivatives, reduced benzopyran derivatives, and substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C17H19NO2

- Molecular Weight: 271.34 g/mol

- CAS Number: 78994-30-6

The structure of this compound features a benzopyran backbone, which is characteristic of many bioactive molecules. The presence of the pyrrolidine moiety enhances its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds within the benzopyran class exhibit significant antioxidant properties. A study highlighted the ability of derivatives to scavenge free radicals, thus protecting cellular components from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role .

Anti-inflammatory Effects

The anti-inflammatory potential of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- has been documented in various studies. The compound has shown efficacy in reducing inflammation markers in animal models, suggesting its potential use in treating inflammatory disorders such as arthritis and other chronic inflammatory diseases .

Antidiabetic Properties

Recent investigations have explored the antidiabetic effects of this compound. In vitro studies demonstrated its ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This suggests a potential role in managing blood sugar levels and treating type 2 diabetes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrrolidinyl vs. Piperidinyl/Piperazinyl Groups

- Pyrrolidinyl (5-membered ring): Present in the target compound, pyrrolidinyl is a saturated amine ring with moderate basicity and lipophilicity. It may improve membrane permeability compared to larger rings like piperidinyl (6-membered) or piperazinyl (6-membered with two nitrogens). For example, BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) leverages pyrrolidinyl for σ receptor binding .

- Piperidinyl/Piperazinyl: Compounds in and , such as 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and 7-(4-methylpiperazin-1-yl) derivatives, exhibit larger ring systems. Piperazinyl groups, being more polar, enhance water solubility but may reduce blood-brain barrier penetration compared to pyrrolidinyl .

Aromatic vs. Heterocyclic Substituents

- The target compound’s pyrrolidinyl group contrasts with aromatic substituents like the benzodioxol-5-yl group in ’s 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Core Heterocycle Comparisons

- Benzopyranone (Coumarin) vs. Pyrimidinone/Imidazolone: Coumarin Core (Target Compound): Known for planar structure and UV absorption, coumarins often interact with enzymes like cytochrome P450. The pyrrolidinyl substituent may disrupt planarity, altering binding modes . Pyrimidinone/Imidazolone Cores (): These cores, as in 4H-pyrido[1,2-a]pyrimidin-4-one or 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one, offer additional nitrogen atoms for hydrogen bonding. This can enhance target specificity but may reduce metabolic stability compared to coumarins .

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. This contrasts with sulfonyl-containing intermediates in (e.g., 4-(1-pyrrolidinyl sulfonyl-methyl) nitro benzene), where sulfonyl groups are electron-withdrawing, reducing basicity and altering reactivity .

- Lipophilicity (logP): Pyrrolidinyl-substituted compounds generally exhibit lower logP values than purely aromatic analogs but higher than those with polar groups like piperazinyl. For instance, BD 1047 (dimethylamino substituent) has higher polarity than BD 1008 (pyrrolidinyl) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Activity: Pyrrolidinyl groups in coumarins may enhance interactions with amine-binding receptors or enzymes, as seen in σ ligands like BD 1008 . Conversely, pyrimidinones with piperazinyl groups () are more suited for hydrophilic targets.

- Synthetic Flexibility: The diversity of substituents in –5 highlights the tunability of heterocyclic systems. For example, methyl or ethyl groups on piperazinyl rings () can fine-tune pharmacokinetics .

- Metabolism and Stability: Coumarins with pyrrolidinyl groups may undergo oxidative metabolism via CYP450 enzymes, whereas pyrimidinones with benzodioxolyl substituents () could exhibit slower degradation due to steric hindrance .

Biological Activity

Introduction

2H-1-Benzopyran-2-one, commonly known as coumarin, is a naturally occurring compound with a wide range of biological activities. The derivative 4-(1-pyrrolidinyl)-coumarin has garnered attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- can be represented as follows:

- Molecular Formula: C12H13NO2

- Molecular Weight: 203.24 g/mol

- IUPAC Name: 4-(1-pyrrolidinyl)-2H-chromen-2-one

The unique structure allows it to interact with various biological targets, contributing to its diverse pharmacological effects.

1. Antioxidant Activity

Research indicates that coumarin compounds exhibit significant antioxidant properties. A study demonstrated that 4-(1-pyrrolidinyl)-coumarin effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vivo studies have shown that derivatives of coumarin possess anti-inflammatory properties. For instance, a study involving animal models indicated that 4-(1-pyrrolidinyl)-coumarin significantly reduced inflammation markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

3. Anticancer Potential

The anticancer effects of coumarin derivatives have been extensively studied. In vitro assays revealed that 4-(1-pyrrolidinyl)-coumarin inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

4. Neuroprotective Effects

Coumarins have also been investigated for their neuroprotective capabilities. A study highlighted the ability of 4-(1-pyrrolidinyl)-coumarin to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer’s .

Case Study 1: Analgesic and Anti-inflammatory Activity

A recent study synthesized several coumarin derivatives, including 4-(1-pyrrolidinyl)-coumarin, and evaluated their analgesic and anti-inflammatory activities in animal models. The results showed a significant reduction in pain response and inflammation compared to control groups, indicating strong therapeutic potential .

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing antioxidant capacity, 4-(1-pyrrolidinyl)-coumarin was tested against standard antioxidants such as ascorbic acid and trolox. The compound demonstrated superior radical scavenging activity, suggesting its potential role as a natural antioxidant supplement .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant | Effective in scavenging free radicals; reduces oxidative stress. |

| Anti-inflammatory | Decreases inflammation markers (TNF-alpha, IL-6). |

| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis. |

| Neuroprotective | Inhibits AChE activity; potential use in Alzheimer's treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.